1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone
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Overview
Description
1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the sulfonyl piperazine moiety play crucial roles in its activity, influencing its binding affinity and selectivity towards target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid: Shares the difluoromethyl and sulfonyl groups but differs in the overall structure.
1-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-(4-methylphenyl)-1H,5H,6H,7H-pyrrolo[1,2-a]imidazol-4-ium bromide: Contains a similar difluoromethyl group but has a different core structure.
Uniqueness
1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H20F2N4O3S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-[4-[4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H20F2N4O3S/c1-12-16(11-20-23(12)17(18)19)27(25,26)22-9-7-21(8-10-22)15-5-3-14(4-6-15)13(2)24/h3-6,11,17H,7-10H2,1-2H3 |
InChI Key |
TWOMUCSWKOJHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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